molecular formula C29H24N2O6 B13337616 Fmoc-Tic-OSu

Fmoc-Tic-OSu

Cat. No.: B13337616
M. Wt: 496.5 g/mol
InChI Key: CSXIZKUTQYHOFP-VWLOTQADSA-N
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Description

Fmoc-Tic-OSu: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with the amino acid derivative Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and the succinimidyl ester (OSu). The Fmoc group is widely used in peptide synthesis to protect the amino group of amino acids, allowing for selective reactions to occur without interference from the amino group. The succinimidyl ester is a reactive group that facilitates the coupling of the Fmoc-protected amino acid to other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tic-OSu typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fmoc-Tic-OSu undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-Tic-OSu is widely used in solid-phase peptide synthesis (SPPS) to introduce Tic residues into peptides. The Fmoc group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptide-based inhibitors and probes. These compounds can be used to study enzyme activity, protein-protein interactions, and cellular signaling pathways .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. The ability to introduce Tic residues into peptides allows for the design of drugs with improved stability and bioactivity .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-Tic-OSu involves the formation of amide bonds through nucleophilic substitution reactions. The succinimidyl ester group is highly reactive and readily reacts with nucleophiles such as amines. The Fmoc group protects the amino group of Tic during the synthesis and can be removed under basic conditions to expose the free amino group for further reactions .

Molecular Targets and Pathways: The molecular targets of this compound are primarily the amino groups of peptides and proteins. By forming amide bonds with these targets, this compound can modify the structure and function of peptides and proteins, influencing their biological activity .

Comparison with Similar Compounds

    Fmoc-OSu: This compound is similar to Fmoc-Tic-OSu but lacks the Tic residue.

    Boc-Tic-OSu: This compound uses the tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness: this compound is unique in its ability to introduce the Tic residue into peptides while using the Fmoc protecting group. This combination allows for selective reactions and the synthesis of peptides with specific structural and functional properties .

Properties

Molecular Formula

C29H24N2O6

Molecular Weight

496.5 g/mol

IUPAC Name

3-O-(2,5-dioxopyrrolidin-1-yl) 2-O-(9H-fluoren-9-ylmethyl) (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C29H24N2O6/c32-26-13-14-27(33)31(26)37-28(34)25-15-18-7-1-2-8-19(18)16-30(25)29(35)36-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24-25H,13-17H2/t25-/m0/s1

InChI Key

CSXIZKUTQYHOFP-VWLOTQADSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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